molecular formula C14H19ClN2O2 B12127995 3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propanoic acid

3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propanoic acid

Cat. No.: B12127995
M. Wt: 282.76 g/mol
InChI Key: KNNXAFICSUAUQR-UHFFFAOYSA-N
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Description

3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propanoic acid is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propanoic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another method involves the aza-Michael addition between diamine and in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives of the original compound.

Scientific Research Applications

3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propanoic acid is unique due to its specific chemical structure, which imparts distinct biological and chemical properties

Properties

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propanoic acid

InChI

InChI=1S/C14H19ClN2O2/c1-11-2-3-12(15)10-13(11)17-8-6-16(7-9-17)5-4-14(18)19/h2-3,10H,4-9H2,1H3,(H,18,19)

InChI Key

KNNXAFICSUAUQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCC(=O)O

Origin of Product

United States

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